molecular formula C17H15BrFN3O3 B11512220 (4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

(4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11512220
M. Wt: 408.2 g/mol
InChI Key: OJLRKSMYFWBXBL-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a bromophenyl group and a fluoro-nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a bromophenyl ketone and a fluoro-nitrophenyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

Major Products:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Amino derivatives of the fluoro-nitrophenyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and fluoro-nitrophenyl groups can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitate binding to target sites. The piperazine ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

  • (4-Chlorophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
  • (4-Bromophenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
  • (4-Bromophenyl)[4-(2-fluoro-4-aminophenyl)piperazin-1-yl]methanone

Uniqueness: The presence of both bromophenyl and fluoro-nitrophenyl groups in (4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone provides a unique combination of electronic and steric properties. This makes it distinct from other similar compounds, allowing for specific interactions and reactivity patterns that can be exploited in various applications.

Properties

Molecular Formula

C17H15BrFN3O3

Molecular Weight

408.2 g/mol

IUPAC Name

(4-bromophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H15BrFN3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)16-6-5-14(22(24)25)11-15(16)19/h1-6,11H,7-10H2

InChI Key

OJLRKSMYFWBXBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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